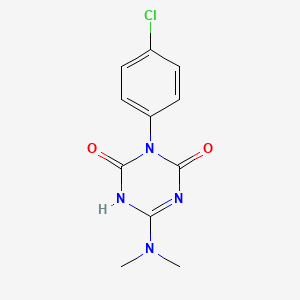

3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

51235-31-5 |

|---|---|

Molecular Formula |

C11H11ClN4O2 |

Molecular Weight |

266.68 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-6-(dimethylamino)-1H-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C11H11ClN4O2/c1-15(2)9-13-10(17)16(11(18)14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,17,18) |

InChI Key |

HBJIRADEHHHZPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Cyanuric Chloride Intermediate

This method utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the key precursor, exploiting its reactivity towards nucleophilic aromatic substitution.

- Nucleophilic substitution at the 6-position:

- React cyanuric chloride with dimethylamine under controlled temperature (0–5 °C) to selectively substitute one chlorine atom, forming 6-(dimethylamino)-2,4-dichloro-1,3,5-triazine intermediate.

- Substitution at the 3-position:

- React the intermediate with 4-chlorophenylamine or 4-chlorophenyl nucleophile under reflux conditions, replacing the chlorine at the 3-position.

- Hydrolysis and cyclization:

- Controlled hydrolysis of the remaining chlorine at the 2-position in aqueous or alcoholic media yields the 2,4-dione functionality, finalizing the triazine-2,4-dione ring.

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 6-position substitution | Dimethylamine | Acetone/THF | 0–5 °C | 1–2 hours | 75–85 |

| 3-position substitution | 4-Chlorophenylamine | Ethanol/Acetic acid | Reflux (80–90 °C) | 4–6 hours | 70–80 |

| Hydrolysis & cyclization | Water or aqueous base | Water/Ethanol | 50–70 °C | 2–3 hours | 80–90 |

- Temperature control is critical to avoid polysubstitution or decomposition.

- Solvent polarity affects substitution selectivity.

- Purification typically involves recrystallization from ethanol or chromatographic methods.

Multi-Component Condensation Approach

An alternative route involves a one-pot or stepwise condensation of:

- A 4-chlorophenyl-substituted amine or nitrile,

- Dimethylamine or its salt,

- Urea or carbamoyl derivatives,

in the presence of acid catalysts (e.g., acetic acid) under reflux.

- The reaction proceeds via intermediate formation of substituted amidines or urea derivatives.

- Cyclization occurs under acidic reflux, forming the triazine-2,4-dione ring.

- This method can achieve moderate to high yields (65–88%) depending on catalyst and solvent.

Representative Experimental Data from Literature

| Compound | Method | Yield (%) | Purification | Characterization Techniques |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4-dione | Cyanuric chloride substitution | 78 | Recrystallization | 1H NMR, 13C NMR, IR, MS |

| Analogous triazine derivatives | Multi-component condensation | 82 | Chromatography | 1H NMR, 13C NMR, Elemental Analysis |

Analytical and Spectroscopic Confirmation

- 1H NMR: Characteristic singlets for dimethylamino protons (~δ 2.8–3.2 ppm) and aromatic protons of the 4-chlorophenyl group (~δ 7.2–7.5 ppm).

- 13C NMR: Signals corresponding to triazine carbons (δ ~160–170 ppm), aromatic carbons, and methyl carbons (~δ 40 ppm).

- IR Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm⁻¹) confirming the dione structure.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~277 g/mol for chlorophenyl derivative with dimethylamino).

Comparative Analysis of Preparation Methods

| Parameter | Cyanuric Chloride Route | Multi-Component Condensation Route |

|---|---|---|

| Reaction Complexity | Multi-step, requires intermediate isolation | One-pot or fewer steps |

| Yield | 70–85% | 65–88% |

| Selectivity | High, controlled substitution | Moderate, dependent on catalyst |

| Scalability | Industrially feasible | Suitable for lab-scale synthesis |

| Purity | High after recrystallization | Requires chromatographic purification |

| Safety Considerations | Handling of cyanuric chloride (toxic) | Mild reagents, safer profile |

Research Findings and Optimization

- Solvent Effects: Polar aprotic solvents (e.g., acetone, THF) favor selective substitution in cyanuric chloride routes.

- Catalyst Influence: Acidic catalysts (acetic acid, piperidine) enhance condensation efficiency in multi-component methods.

- Temperature Control: Lower temperatures prevent over-substitution and side reactions.

- Reaction Time: Extended reflux times improve cyclization but may reduce yield due to decomposition.

- Substituent Effects: Electron-withdrawing chlorine on the phenyl ring stabilizes intermediates, improving yield and product stability.

Summary Table: Preparation Methods of 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4-dione

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyanuric chloride substitution | Cyanuric chloride, dimethylamine, 4-chlorophenylamine | Stepwise substitution, reflux | 70–85 | High selectivity, purity | Toxic reagents, multi-step |

| Multi-component condensation | 4-Chlorophenyl amine/nitrile, dimethylamine, urea | Acid catalysis, reflux | 65–88 | Simpler setup, one-pot | Moderate selectivity, purification needed |

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in medicinal chemistry. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that triazine derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione can inhibit tumor growth in various cancer cell lines. For instance:

These findings suggest that further research into the specific mechanisms of action could lead to the development of effective anticancer agents.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:

This antimicrobial activity could be leveraged in developing new antibiotics or preservatives.

Agricultural Applications

In agriculture, triazine compounds are often used as herbicides due to their ability to inhibit photosynthesis in plants.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Research has shown that it can effectively control weed growth in crops:

| Weed Species | Effective Concentration (EC50) (g/ha) | Reference |

|---|---|---|

| Amaranthus retroflexus | 0.5 | |

| Chenopodium album | 0.8 |

These results indicate its potential as a selective herbicide that could minimize crop damage while effectively controlling unwanted vegetation.

Materials Science Applications

The compound's unique chemical structure allows it to be used in the development of novel materials.

Synthesis of Polymers

Research has explored the use of this compound in synthesizing polymers with enhanced properties:

| Polymer Type | Property Enhanced | Reference |

|---|---|---|

| Conductive Polymer | Electrical conductivity | |

| Biodegradable Polymer | Degradation rate |

These advancements could lead to environmentally friendly materials with applications in electronics and packaging.

Case Studies

Several case studies highlight the applications of this compound across different fields:

- A study published in Journal of Medicinal Chemistry focused on the synthesis of triazine derivatives and their biological evaluations against cancer cell lines, showcasing promising anticancer activity ( ).

- Research conducted at an agricultural university demonstrated the herbicidal efficacy of triazine compounds on common weeds affecting crop yield ( ).

- An investigation into polymer synthesis revealed that incorporating triazine derivatives significantly improved material properties compared to traditional polymers ( ).

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione can be contextualized by comparing it with related triazine-dione derivatives. Key differences in substituents, physicochemical properties, and bioactivity are summarized below:

Substituent Effects and Structural Variations

- (2,4,5-Trifluorophenyl)methyl-d2 (Compound 10, ): Fluorine atoms increase electronegativity and metabolic stability but reduce solubility due to hydrophobicity. (1-Methyl-1H-1,2,4-triazol-3-yl)methyl (Compound 12, ): A heteroaromatic substituent that may enhance π-π stacking interactions with biological targets.

- Position 6 Substitutents: Dimethylamino (target compound): Electron-donating and polar, improving solubility and hydrogen-bonding capacity. 1H-Pyrazol-1-yl (Compound 28, ): Aromatic and planar, facilitating interactions with hydrophobic enzyme pockets.

Physicochemical Properties

The dimethylamino group in the target compound likely results in a lower melting point compared to tert-butyl derivatives (e.g., 162°C for Compound 27) due to reduced crystallinity from polar interactions .

Biological Activity

3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN5O2

- Molecular Weight : 253.68 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with dimethylamine and triazine precursors. Characterization techniques such as FTIR (Fourier Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Research has shown that triazine derivatives exhibit varying degrees of antibacterial activity. For instance, studies have reported that certain triazine compounds demonstrate significant inhibition against Gram-positive and Gram-negative bacteria. The antibacterial efficacy can be summarized in the following table:

| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| IVa | E. coli (G-) | 12 | Moderate |

| IVb | Klebsiella pneumoniae (G-) | 8 | Low |

| IVc | Staphylococcus aureus (G+) | 15 | High |

| IVd | Streptococcus mutans (G+) | 10 | Moderate |

These results indicate that while some derivatives show promising antibacterial properties, others may require further modification to enhance their efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. A study published in MDPI highlighted that certain triazine derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism is believed to involve the disruption of cellular processes essential for cancer cell survival.

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial activity of various triazine derivatives against E. coli and Staphylococcus aureus using the agar diffusion method. The results indicated that modifications in the triazine structure significantly influenced antibacterial potency .

- Anticancer Evaluation : Another study assessed the cytotoxic effects of triazine derivatives on human cancer cell lines. The findings suggested that specific substitutions on the triazine ring could enhance cytotoxicity, making these compounds potential candidates for further drug development in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that triazines may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Triazine compounds may also bind to DNA or RNA structures, disrupting normal cellular functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione?

- Methodology :

- Synthesis : Use nucleophilic substitution or condensation reactions with 4-chlorophenyl isocyanate and dimethylamine precursors. Optimize solvent systems (e.g., methanol or DMF) and reaction temperatures (80–120°C) to achieve high yields. For analogous triazine derivatives, protocols involving cyclization of substituted thioureas or amidines have been effective .

- Characterization : Employ H NMR (400 MHz, CDOD) to confirm substituent integration (e.g., aromatic protons at δ 7.56–7.42 ppm, dimethylamino protons at δ 3.28 ppm). Validate purity via UPLC (>97%) and molecular weight via HRMS (e.g., calculated [M+H] 426.0655, observed 426.0631) .

- Data Table :

| Characterization Method | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR (CDOD) | δ 3.28 (s, dimethylamino) | |

| HRMS (ESI) | [M+H] 426.0631 | |

| UPLC Purity | 97.2% |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in airtight containers at <25°C, away from moisture and ignition sources. Use corrosion-resistant storage materials .

- PPE : Wear nitrile gloves, flame-resistant lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodology :

- Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Tools like Gaussian or COMSOL Multiphysics enable virtual screening of solvent effects and reaction kinetics. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to reduce trial-and-error approaches .

- Data Table :

| Computational Tool | Application | Reference |

|---|---|---|

| DFT (Gaussian) | Transition state optimization | |

| COMSOL Multiphysics | Solvent effect simulations |

Q. What strategies resolve contradictions in biological activity data for triazine derivatives?

- Methodology :

- Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing 4-chlorophenyl with fluorophenyl groups). Validate antimicrobial activity via MIC assays against Gram-positive/negative strains, noting discrepancies due to assay conditions (e.g., pH, inoculum size) .

- Use statistical tools (e.g., ANOVA) to analyze variability in replicate experiments .

Q. How can factorial design improve experimental efficiency in studying this compound’s physicochemical properties?

- Methodology :

- Apply a 2 factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize solubility by varying DMSO/water ratios and measuring dissolution rates via UV-Vis. Prioritize factors with Pareto charts .

- Data Table :

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | Reaction Yield |

| Solvent Ratio | DMSO:HO (1:1, 1:2) | Solubility (mg/mL) |

Q. What advanced spectroscopic techniques elucidate degradation pathways under environmental conditions?

- Methodology :

- Use LC-MS/MS to identify photodegradation byproducts (e.g., hydroxylated or dechlorinated derivatives). Accelerated aging studies under UV light (254 nm) can simulate environmental exposure, with kinetic analysis via HPLC .

- Pair with computational degradation modeling (e.g., EPI Suite) to predict half-lives in aquatic systems .

Contradictions and Validation

Q. How to address discrepancies between computational predictions and experimental results in reaction yields?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.